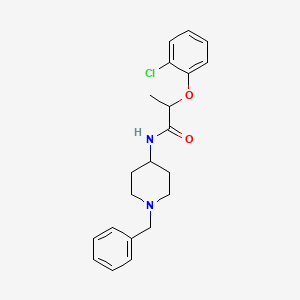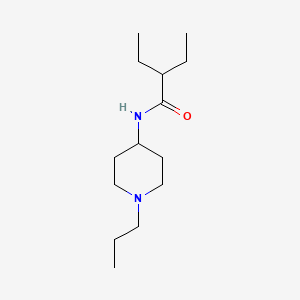
5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide
描述
5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both thiophene and pyridine rings. Thiophene is a five-membered ring containing a sulfur atom, while pyridine is a six-membered ring with a nitrogen atom.
作用机制
Target of Action
The primary target of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with its target, SDH, through a strong hydrogen bond . This interaction can inhibit the normal function of SDH, affecting the energy production in cells .
Biochemical Pathways
By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two essential biochemical pathways for energy production. The downstream effects include a decrease in ATP production, which can lead to cell death .
Result of Action
The inhibition of SDH by this compound leads to a decrease in ATP production, which can cause cell death . This makes the compound potentially useful as a fungicidal agent, as it has shown good activity against certain fungi .
生化分析
Biochemical Properties
5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with succinate dehydrogenase, an enzyme involved in the citric acid cycle and electron transport chain. The compound forms strong hydrogen bonds with the amino acid residues of succinate dehydrogenase, inhibiting its activity . This inhibition can lead to alterations in cellular respiration and energy production.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of succinate dehydrogenase, forming hydrogen bonds with key amino acid residues. This binding inhibits the enzyme’s activity, leading to a decrease in the production of ATP and an increase in reactive oxygen species . The compound also affects gene expression by modulating transcription factors and epigenetic markers, resulting in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in mitochondrial activity and increased oxidative stress . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular respiration and energy production. At high doses, it can cause toxicity and adverse effects, such as liver damage and oxidative stress . Threshold effects are observed, where a specific dosage range leads to optimal biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase and cytochrome c oxidase, affecting the citric acid cycle and electron transport chain . The compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in mitochondria, where it exerts its effects on cellular respiration and energy production.
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments . The mitochondrial accumulation of the compound is crucial for its activity, as it directly interacts with enzymes involved in the electron transport chain and oxidative phosphorylation.
准备方法
The synthesis of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide typically involves multiple steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide.
Final Reaction: The resulting compound is reacted with sodium and ammonium chloride in ethanol to produce the final product.
化学反应分析
5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene or pyridine rings.
Common Reagents: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors
相似化合物的比较
5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is unique due to its specific combination of thiophene and pyridine rings. Similar compounds include:
- 2-ethyl-N-(pyridin-3-yl)thiophene-2-carboxamide
- 5-methyl-N-(pyridin-4-yl)thiophene-2-carboxamide
- 5-ethyl-N-(pyridin-2-yl)thiophene-2-carboxamide These compounds share structural similarities but differ in the position and type of substituents, which can affect their chemical and biological properties .
属性
IUPAC Name |
5-ethyl-N-pyridin-4-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-10-3-4-11(16-10)12(15)14-9-5-7-13-8-6-9/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOOUWPXPUDIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


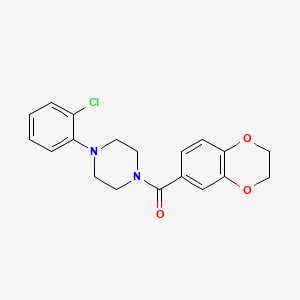


![N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B4433117.png)
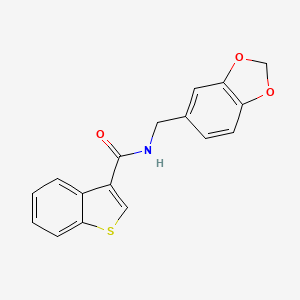

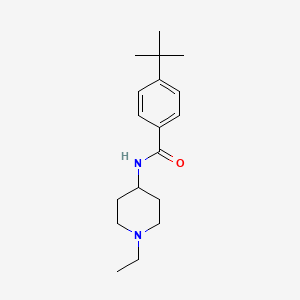
![1-ethyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4433147.png)


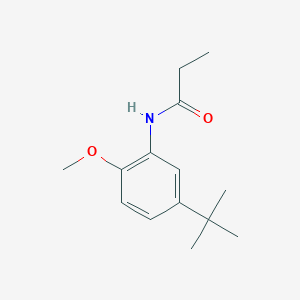
![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)
